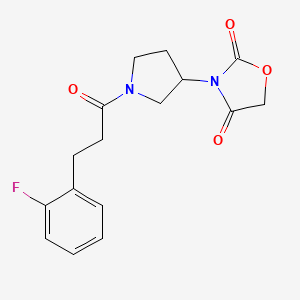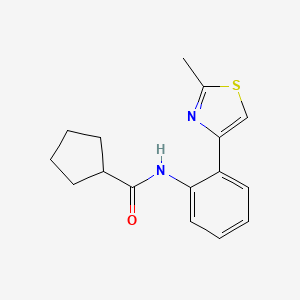
N-(2-(2-methylthiazol-4-yl)phenyl)cyclopentanecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature . For instance, a new class of thiazole-(benz)azole derivatives was synthesized to investigate their anticancer activity . The structure of the compounds was confirmed by IR, 1H-NMR, and MS spectral data and elemental analyses .Molecular Structure Analysis
The molecular structure of similar compounds has been described . For example, N-(2-(2-methylthiazol-4-yl)phenyl)picolinamide contains a total of 36 bonds; 23 non-H bonds, 18 multiple bonds, 3 rotatable bonds, 1 double bond, 17 aromatic bonds, 1 five-membered ring, 2 six-membered rings, 1 secondary amide (aromatic), 1 Thiazole, and 1 Pyridine .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of similar compounds have been reported . For example, a mixture of compound 5 (0.001mol, 0.27g), the appropriate mercapto-(benz)azole derivative (0.001mol) and K2CO3 (0.001mol, 0.14g) in acetone was refluxed for 2h .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds have been reported . For example, the yield of 2-[(1-Methylimidazole-2-yl)sulfanyl]-N-[4-(2-methylthiazol-4-yl)phenyl]acetamide (6b) was 85%; m.p. 193 C. IR (KBr) max (cm 1): 3281 (amide N–H), 3024 (aromatic C–H), 2945 (aliphatic C–H), 1670 (amide C¼O), 1597–1399 (C¼C and C¼N) and 1298–1021 (C–N). 1H-NMR (500MHz, DMSO-d 6) (ppm): 2.70 (s, 3H, CH 3), 3.61 (s, 3H, N–CH 3) .Scientific Research Applications
Antimicrobial Activity
Thiazole derivatives, including our compound of interest, have shown significant antimicrobial activity . For instance, sulfazole, a thiazole derivative, is used as an antimicrobial drug .
Antiretroviral Activity
Thiazole derivatives have been found to have antiretroviral properties. Ritonavir, a drug used in the treatment of HIV/AIDS, is a notable example .
Antifungal Activity
Abafungin, another thiazole derivative, is used as an antifungal drug . This suggests that our compound could potentially have similar applications.
Anticancer Activity
Thiazole derivatives have shown promise in the field of oncology. Tiazofurin, a thiazole derivative, is used in cancer treatment . This indicates that our compound could potentially be used in cancer research and treatment.
Anti-Alzheimer Activity
Thiazole derivatives have shown potential in the treatment of Alzheimer’s disease . This suggests that our compound could be used in research related to neurodegenerative diseases.
Antihypertensive Activity
Thiazole derivatives have also been found to have antihypertensive properties . This indicates that our compound could potentially be used in the treatment of hypertension.
Antioxidant Activity
Some thiazole derivatives have shown potent antioxidant activity . This suggests that our compound could potentially be used in research related to oxidative stress and related diseases.
Hepatoprotective Activity
Thiazole derivatives have demonstrated hepatoprotective activities . This suggests that our compound could potentially be used in the treatment of liver diseases.
Mechanism of Action
Target of Action
Thiazole derivatives have been found to exhibit diverse biological activities, acting as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .
Mode of Action
The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . This chemical structure allows thiazole derivatives to interact with various biological targets.
Biochemical Pathways
Thiazole derivatives have been found to affect a wide range of biochemical pathways due to their diverse biological activities .
Result of Action
Thiazole derivatives have been found to exhibit a range of effects, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic activities .
properties
IUPAC Name |
N-[2-(2-methyl-1,3-thiazol-4-yl)phenyl]cyclopentanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2OS/c1-11-17-15(10-20-11)13-8-4-5-9-14(13)18-16(19)12-6-2-3-7-12/h4-5,8-10,12H,2-3,6-7H2,1H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSCUEWJESMJMLT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CS1)C2=CC=CC=C2NC(=O)C3CCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(2-methylthiazol-4-yl)phenyl)cyclopentanecarboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(1-(3,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-4-(trifluoromethyl)benzamide](/img/structure/B2815504.png)
![4-Cyano-N-[(4-thiomorpholin-4-yloxan-4-yl)methyl]benzamide](/img/structure/B2815505.png)
![5-bromo-N-(2-methyl-4-(2-methyl-4-oxopyrido[2,3-d]pyrimidin-3(4H)-yl)phenyl)furan-2-carboxamide](/img/structure/B2815506.png)
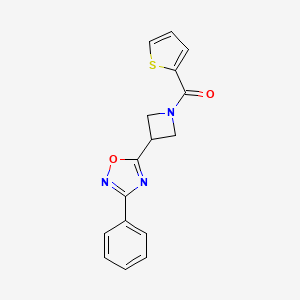
![[4-(Methoxymethyl)thiophen-2-yl]methanamine](/img/structure/B2815509.png)
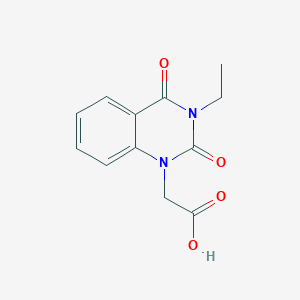
![3-(4-Chlorophenyl)-5-methyl-7-(4-(2-methylallyl)piperazin-1-yl)pyrazolo[1,5-a]pyrimidine](/img/structure/B2815511.png)
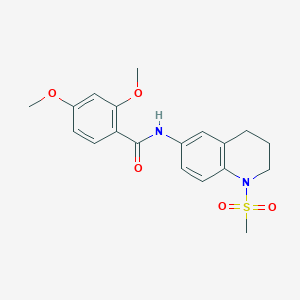

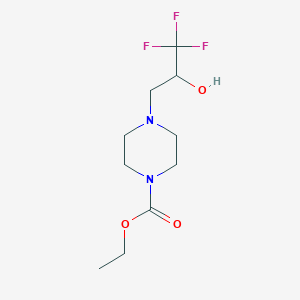
![1-(4,4-Dioxo-2,3,6,7,8,8a-hexahydropyrrolo[1,2-b][1,2,4]thiadiazin-1-yl)prop-2-en-1-one](/img/structure/B2815518.png)
![N-{1-[(2,5-dimethoxyphenyl)sulfonyl]-4-piperidinyl}benzenecarboxamide](/img/structure/B2815519.png)
![3-[[1-(2,5-Dimethylpyrazole-3-carbonyl)piperidin-4-yl]methyl]quinazolin-4-one](/img/structure/B2815523.png)
